molecular formula C9H6F3N3 B13685133 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B13685133
M. Wt: 213.16 g/mol
InChI Key: OUBGWLWCINAEHO-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, under reflux conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15)

InChI Key

OUBGWLWCINAEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)C(F)(F)F

Origin of Product

United States

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